molecular formula C11H12F3N3O B14887483 2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile

2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B14887483
M. Wt: 259.23 g/mol
InChI Key: XWMYGRKJXBLFHC-UHFFFAOYSA-N
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Description

2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile is a chemical compound with a complex structure that includes a hydroxybutyl group, an amino group, and a trifluoromethyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The hydroxybutyl group is introduced through a reaction with an appropriate butanol derivative, and the trifluoromethyl group is added using a trifluoromethylating agent. The amino group is then introduced through an amination reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group may yield butanone, while reduction of the nitro group may produce an amine derivative.

Scientific Research Applications

2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl and amino groups can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(1-hydroxybutan-2-yl)-3,5-dinitrobenzamide
  • 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid

Uniqueness

Compared to similar compounds, 2-((1-Hydroxybutan-2-yl)amino)-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C11H12F3N3O

Molecular Weight

259.23 g/mol

IUPAC Name

2-(1-hydroxybutan-2-ylamino)-6-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H12F3N3O/c1-2-8(6-18)16-10-7(5-15)3-4-9(17-10)11(12,13)14/h3-4,8,18H,2,6H2,1H3,(H,16,17)

InChI Key

XWMYGRKJXBLFHC-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=C(C=CC(=N1)C(F)(F)F)C#N

Origin of Product

United States

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